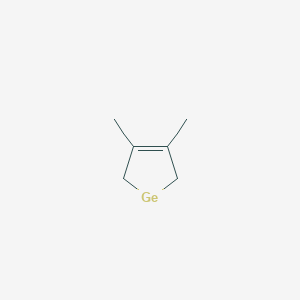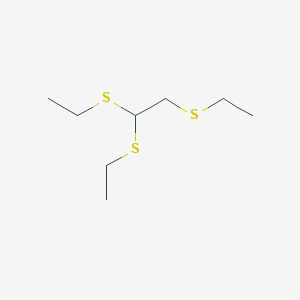
1,1,2-Tris(ethylsulfanyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Tris(ethylsulfanyl)ethane is an organosulfur compound characterized by the presence of three ethylsulfanyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Tris(ethylsulfanyl)ethane typically involves the reaction of ethyl mercaptan with a suitable ethane derivative. One common method is the elimination of hydrogen chloride from 2-chloro-1,1-bis(ethylsulfanyl)ethane, which can be achieved under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2-Tris(ethylsulfanyl)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to simpler thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,2-Tris(ethylsulfanyl)ethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 1,1,2-Tris(ethylsulfanyl)ethane exerts its effects depends on its chemical interactions with molecular targets. The ethylsulfanyl groups can interact with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
- 1,1,1-Tris(ethylsulfanyl)ethane
- 1,1,2-Tris(methylsulfanyl)ethane
- 1,1,2-Tris(phenylsulfanyl)ethane
Comparison: 1,1,2-Tris(ethylsulfanyl)ethane is unique due to the specific arrangement and type of sulfanyl groups. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Propiedades
Número CAS |
7038-14-4 |
|---|---|
Fórmula molecular |
C8H18S3 |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
1,1,2-tris(ethylsulfanyl)ethane |
InChI |
InChI=1S/C8H18S3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
Clave InChI |
RFFGAJMZGJBJFB-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(SCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


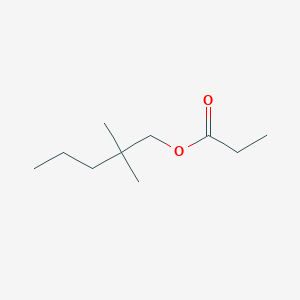
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

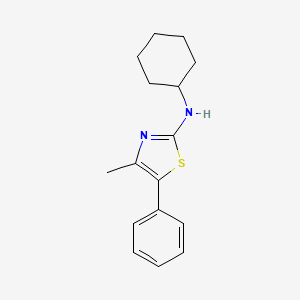
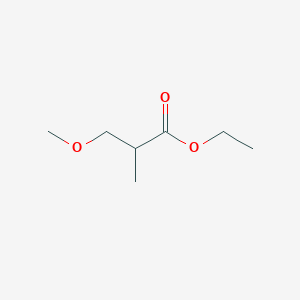

![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)
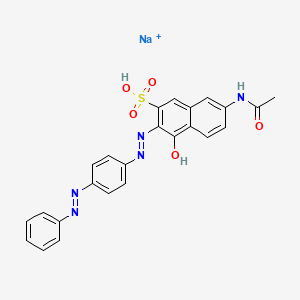
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
